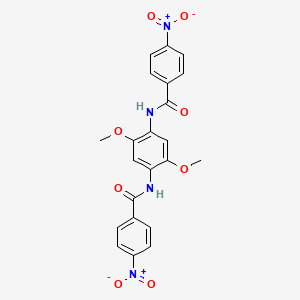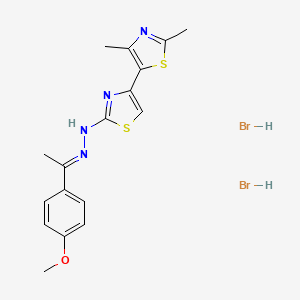
N,N'-(2,5-dimethoxy-1,4-phenylene)bis(4-nitrobenzamide)
Vue d'ensemble
Description
N,N'-(2,5-dimethoxy-1,4-phenylene)bis(4-nitrobenzamide), commonly known as DPNB, is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the nitrobenzamide family of compounds, which are known to have various biological activities. DPNB has been found to exhibit potent cytotoxic effects on cancer cells and has also been studied for its potential use in drug development.
Mécanisme D'action
The mechanism of action of DPNB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell division and proliferation. DPNB has been shown to induce the activation of caspases, which are enzymes involved in apoptosis. It has also been found to inhibit the activity of certain kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
DPNB has been found to exhibit potent cytotoxic effects on cancer cells, but it has also been shown to have some toxic effects on healthy cells. DPNB has been found to induce oxidative stress in cells, which can lead to cell damage and death. DPNB has also been found to inhibit the activity of certain enzymes involved in DNA repair, which can lead to DNA damage and mutations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DPNB is its potent cytotoxic effects on cancer cells, which make it a promising candidate for cancer therapy. DPNB is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of DPNB is its toxic effects on healthy cells, which can limit its use in vivo. DPNB also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DPNB. One area of research could focus on developing more potent and selective analogs of DPNB that exhibit fewer toxic effects on healthy cells. Another area of research could focus on the development of drug delivery systems that can target cancer cells specifically, thereby reducing the toxic effects of DPNB on healthy cells. Additionally, further studies could be conducted to elucidate the mechanism of action of DPNB and to identify its molecular targets.
Applications De Recherche Scientifique
DPNB has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent cytotoxic effects on a wide range of cancer cells, including breast, lung, and colon cancer cells. DPNB has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for cancer therapy. DPNB has also been studied for its potential use in drug development, as it has been found to have a high binding affinity for certain proteins.
Propriétés
IUPAC Name |
N-[2,5-dimethoxy-4-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O8/c1-33-19-11-18(24-22(28)14-5-9-16(10-6-14)26(31)32)20(34-2)12-17(19)23-21(27)13-3-7-15(8-4-13)25(29)30/h3-12H,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQAZJJROTUSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,5-dimethoxy-4-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-fluorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839434.png)
![3-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839436.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3839441.png)
![3-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839445.png)
![N'-[1-(3,4-dichlorophenyl)ethylidene]-2-furohydrazide](/img/structure/B3839449.png)

![4-{[(2,4-dinitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3839464.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3839475.png)
![4-methyl-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3839490.png)
![6-methoxy-2-naphthaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3839500.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B3839502.png)